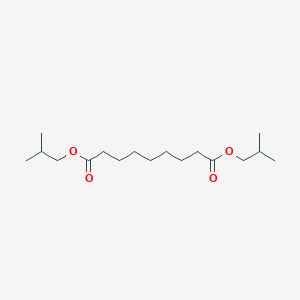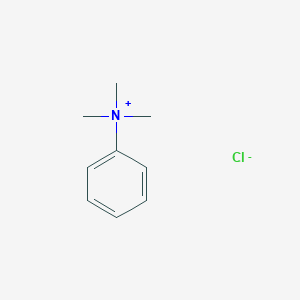
Phenyltrimethylammonium chloride
Übersicht
Beschreibung
Synthesis Analysis
Phenyltrimethylammonium chloride and its derivatives have been synthesized through various methods. For example, p-(3-hydroxy-3-phenyltriazeno)phenyltrimethylammonium chloride has been synthesized and studied for its qualitative reactions and the solubilizing effect of the quaternary ammonium group (Gaur, Mathur, & Sancheti, 1961). Similarly, novel gemini surfactants with phenyl-1,4-bis(carbamoylmethyl) spacers have been systematically synthesized and characterized (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of phenyltrimethylammonium chloride and its derivatives has been extensively analyzed. Notably, the crystal structure of benzyltrimethylammonium µ2-peroxo-bis[trichlorodioxouranate(VI)], a complex containing dioxygen in a µ2-peroxo-linkage, provides insights into the compound's molecular arrangement and bonding characteristics (Haegele & Boeyens, 1977).
Chemical Reactions and Properties
Phenyltrimethylammonium chloride undergoes various chemical reactions, demonstrating its versatile properties. For instance, (chloro-phenylthio-methylene)dimethylammonium chloride reacts smoothly with alcohols to afford alkyl chloride in good yields, showcasing selective halogenation capabilities (Gomez et al., 2000).
Physical Properties Analysis
The physical properties of phenyltrimethylammonium chloride, such as its thermal stability and crystal structure, have been a subject of study. The thermal properties of synthesized quaternary dialkyldiaralkylammonium chlorides, for example, indicate good thermal stability, making them potentially useful as phase-transfer catalysts (Busi et al., 2006).
Chemical Properties Analysis
The chemical properties of phenyltrimethylammonium chloride, including its behavior in aqueous solutions and reactions with other chemical entities, have been explored through molecular dynamics simulations and other studies. For example, a molecular dynamics simulation of tetramethylammonium chloride in aqueous solution provided insights into the structural and hydration properties of the compound (Hawlicka & Dlugoborski, 1997).
Wissenschaftliche Forschungsanwendungen
Application in Perovskite Solar Cells
- Scientific Field: Energy and Sustainability .
- Summary of the Application: PTACl is used as an interlayer spacer for stable formamidinium-based quasi-2D perovskite solar cells . It helps in improving the stability of perovskite solar cells due to their superior chemical and structural stableness compared to 3D counterparts .
- Methods of Application: PTACl is alloyed by addition of quaternary cation phenyltrimethylammonium (PTMA) up to 33% (n = 5), which forms quasi-2D perovskite phase that acts beneficial to charge transport and stability . The presence of 2D perovskite affects the crystal structure based on x-ray diffraction techniques .
- Results or Outcomes: The addition of PTMA led to enhanced extraction of photogenerated carriers and reduced defects, making it a promising material for solar cell applications . The champion device remains stable under 60 °C or 1 sun for 700 h, demonstrating its potential for optoelectronic devices requiring long-term stability .
Application in Flexible Perovskite Solar Cells
- Scientific Field: Photovoltaics .
- Summary of the Application: PTACl is used in the fabrication of fully printable flexible perovskite solar cells . It helps in achieving high efficiency .
- Methods of Application: The solar cell was built in ambient air fabrication with a reactant known as PTACl . The cell architecture includes a substrate made of PET and indium tin oxide (ITO), an electron transport layer (ETL) based on tin oxide (SnO2), a methylammonium lead iodide (MAPbI3) perovskite absorber, a Spiro-OMeTAD hole-transporting layer (HTL), and a gold (Au) metal contact .
- Results or Outcomes: The flexible perovskite device achieved a power conversion efficiency of 17.6%, an open-circuit voltage of 0.95 V, a short-circuit current density of 23 mA cm−2, and a fill factor of 80% .
Application in Defect Passivation
- Scientific Field: Photovoltaics .
- Summary of the Application: PTACl is used in defect passivation for highly efficient and stable perovskite solar cells . It helps in reducing defects and improving the efficiency of the solar cells .
- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .
- Results or Outcomes: The results or outcomes obtained are not available in the source .
Application in Ambient Air Fabrication
- Scientific Field: Photovoltaics .
- Summary of the Application: PTACl is used in the fabrication of solar cells in ambient air . It helps in achieving high efficiency .
- Methods of Application: The solar cell was built in ambient air fabrication with a reactant known as PTACl . The cell architecture includes a substrate made of PET and indium tin oxide (ITO), an electron transport layer (ETL) based on tin oxide (SnO2), a methylammonium lead iodide (MAPbI3) perovskite absorber, a Spiro-OMeTAD hole-transporting layer (HTL), and a gold (Au) metal contact .
- Results or Outcomes: The flexible perovskite device achieved a power conversion efficiency of 17.6%, an open-circuit voltage of 0.95 V, a short-circuit current density of 23 mA cm−2, and a fill factor of 80% .
Application in Defect Passivation
- Scientific Field: Photovoltaics .
- Summary of the Application: PTACl is used in defect passivation for highly efficient and stable perovskite solar cells . It helps in reducing defects and improving the efficiency of the solar cells .
- Methods of Application: The details of the methods of application or experimental procedures are not available in the source .
- Results or Outcomes: The results or outcomes obtained are not available in the source .
Application in Ambient Air Fabrication
- Scientific Field: Photovoltaics .
- Summary of the Application: PTACl is used in the fabrication of solar cells in ambient air . It helps in achieving high efficiency .
- Methods of Application: The solar cell was built in ambient air fabrication with a reactant known as PTACl . The cell architecture includes a substrate made of PET and indium tin oxide (ITO), an electron transport layer (ETL) based on tin oxide (SnO2), a methylammonium lead iodide (MAPbI3) perovskite absorber, a Spiro-OMeTAD hole-transporting layer (HTL), and a gold (Au) metal contact .
- Results or Outcomes: The flexible perovskite device achieved a power conversion efficiency of 17.6%, an open-circuit voltage of 0.95 V, a short-circuit current density of 23 mA cm−2, and a fill factor of 80% .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl(phenyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYPFVXSPHGJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Trimethylanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051699 | |
| Record name | N,N,N-Trimethylanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Phenyltrimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenyltrimethylammonium chloride | |
CAS RN |
138-24-9 | |
| Record name | Phenyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethylanilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethylanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1886BWR70S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



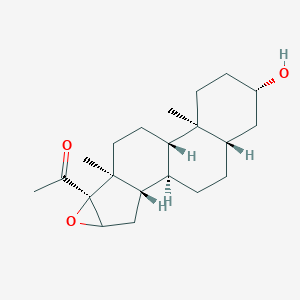

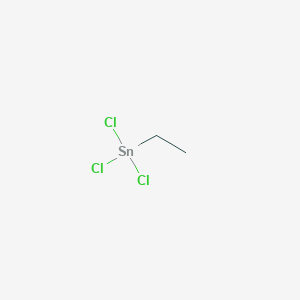
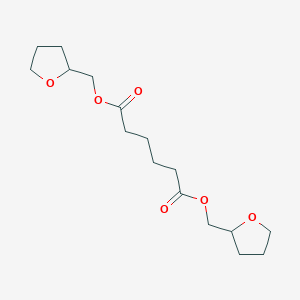
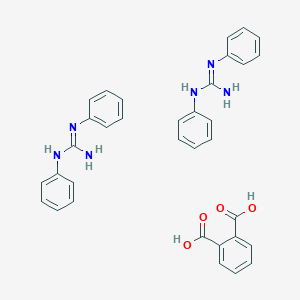
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
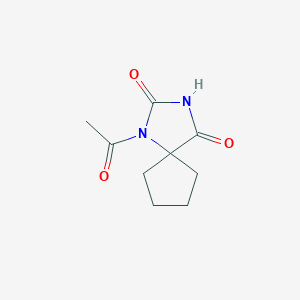
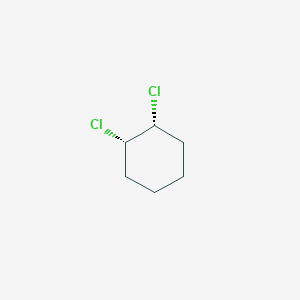

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)


